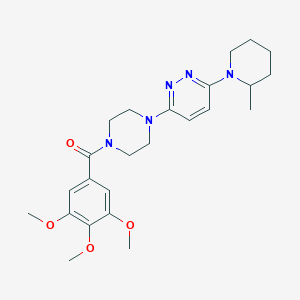
(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a piperazine ring, a pyridazine ring, and a phenyl ring with three methoxy groups. Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 . Pyridazine derivatives also have diverse pharmacological activities .
Molecular Structure Analysis
The compound’s structure would be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques can provide information about the functional groups present and the connectivity of the atoms.Mécanisme D'action
Target of Action
The primary targets of this compound are muscarinic M2 receptors, adrenergic R1A receptors, dopamine (DAT), norepinephrine (NET) transporters, and phosphodiesterase PDE3 . These targets play crucial roles in various physiological processes, including neurotransmission and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, leading to inhibition or modulation of their activity . For instance, it shows modest activity at muscarinic M2 and adrenergic R1A receptors, and weak inhibitory activity for dopamine and norepinephrine transporters .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of dopamine and norepinephrine transporters can influence the monoaminergic system, which is involved in mood regulation and reward mechanisms .
Pharmacokinetics
The compound’s pharmacokinetic properties include a half-life (t1/2) of 2.6 hours in rats, a volume of distribution (Vd) of 9.4 L/kg, and a clearance rate (CL) of 42 mL/min/kg . These properties impact the compound’s bioavailability and its distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, the inhibition of dopamine and norepinephrine transporters can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially affecting mood and reward mechanisms .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, increasing the size of the R2 group greater than methyl resulted in compounds with clogP values greater than 3, negatively affecting molecular weight and decreasing the ligand efficiency .
Propriétés
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-17-7-5-6-10-29(17)22-9-8-21(25-26-22)27-11-13-28(14-12-27)24(30)18-15-19(31-2)23(33-4)20(16-18)32-3/h8-9,15-17H,5-7,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZQXDOHXVEAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

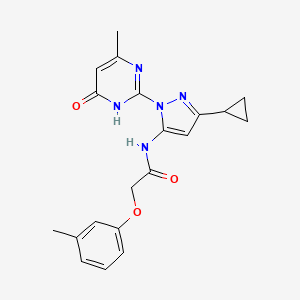
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)
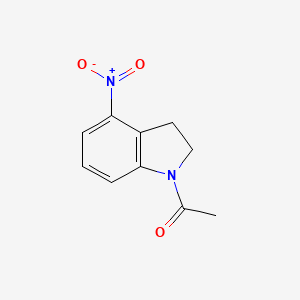
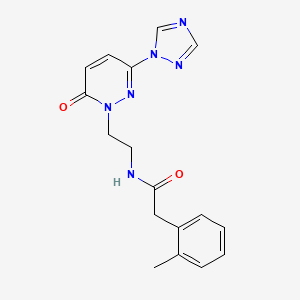
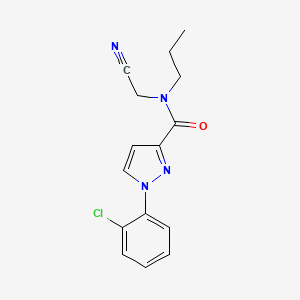
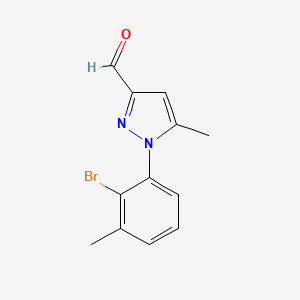

![Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2933719.png)
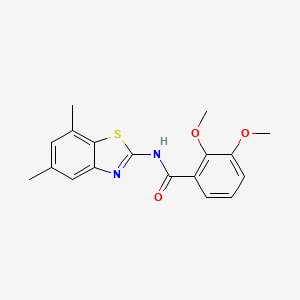
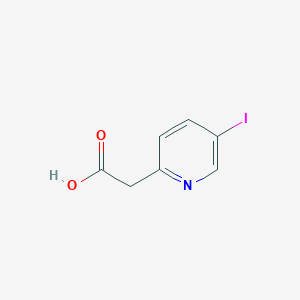
![1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2933724.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)
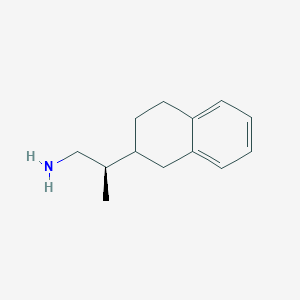
![methyl 3-(methylcarbamoyl)-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933729.png)